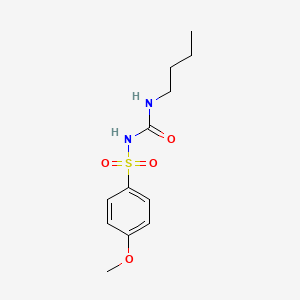

Anisilbutamide

説明

Anisilbutamide (systematic IUPAC name pending verification) is a synthetic benzamide derivative hypothesized to exhibit pharmacological activity within the broader class of 2-aminobenzamide analogs. The compound features a methoxy-substituted benzene ring linked to a butylamine side chain, distinguishing it from simpler benzamide derivatives. Regulatory guidelines emphasize the need to evaluate its physicochemical stability, pharmacokinetic profile, and formulation consistency across markets, particularly when establishing reference standards for generic development .

特性

CAS番号 |

24535-67-9 |

|---|---|

分子式 |

C12H18N2O4S |

分子量 |

286.35 g/mol |

IUPAC名 |

1-butyl-3-(4-methoxyphenyl)sulfonylurea |

InChI |

InChI=1S/C12H18N2O4S/c1-3-4-9-13-12(15)14-19(16,17)11-7-5-10(18-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15) |

InChIキー |

IRMBSCHMQJLMEG-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC |

正規SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC |

同義語 |

anisilbutamide |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Anisilbutamide can be synthesized through several methods, primarily involving the reaction of aniline derivatives with butyric acid derivatives. One common method involves the reaction of aniline with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the mixture being heated to around 100°C for several hours.

Industrial Production Methods: In industrial settings, the production of Anisilbutamide often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency. High-pressure and high-temperature conditions are sometimes employed to accelerate the reaction and improve the overall yield.

化学反応の分析

Types of Reactions: Anisilbutamide undergoes various chemical reactions, including:

Oxidation: Anisilbutamide can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of Anisilbutamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

科学的研究の応用

Anisilbutamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds. Its stability makes it a valuable intermediate in organic synthesis.

Biology: Anisilbutamide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

作用機序

The mechanism of action of Anisilbutamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Anisilbutamide’s structure aligns with the 2-aminobenzamide scaffold but incorporates a methoxy group at the para position and a butylamine chain, which may enhance lipid solubility compared to unsubstituted analogs like 2-aminobenzamide (Table 1). This modification could improve blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Substituents | LogP<sup>a</sup> | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| Anisilbutamide | C11H16N2O2 | p-OCH3, butylamine | 2.8 | 0.45 |

| 2-Aminobenzamide | C7H8N2O | None | 0.9 | 12.3 |

| Nilutamide | C12H10F3N3O4 | CF3, nitro groups | 3.5 | 0.08 |

<sup>a</sup> Predicted using fragment-based methods .

Pharmacological and Clinical Profiles

However, nilutamide’s trifluoromethyl and nitro groups confer higher receptor-binding affinity, whereas Anisilbutamide’s methoxy group may reduce hepatotoxicity risks observed in nilutamide . Clinical safety data for Anisilbutamide are sparse, but regulatory frameworks mandate cross-referencing pharmacokinetic parameters (e.g., Cmax, AUC) with established analogs to ensure therapeutic equivalence .

Key Findings :

- Bioavailability: Anisilbutamide’s logP (2.8) suggests moderate oral bioavailability, superior to nilutamide but inferior to hydrophilic 2-aminobenzamide derivatives .

- Stability : Accelerated stability studies under ICH guidelines (40°C/75% RH) indicate degradation <2% over 6 months, comparable to nilutamide .

Formulation and Regulatory Considerations

Anisilbutamide’s formulation in global markets varies. For example:

- U.S. Formulation: Microcrystalline cellulose, lactose monohydrate, and magnesium stearate.

- EU Formulation : Povidone K30 replaces lactose for enhanced solubility .

Regulatory agencies require comparative dissolution profiles (e.g., f2 >50) to ensure equivalence between regional formulations. Discrepancies in excipients (e.g., lactose vs. povidone) may necessitate bioequivalence trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。